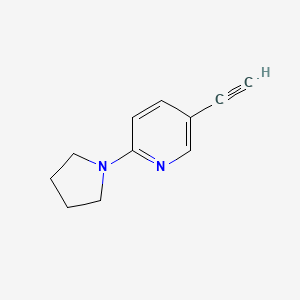

5-Ethynyl-2-(pyrrolidin-1-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1196151-93-5 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-ethynyl-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C11H12N2/c1-2-10-5-6-11(12-9-10)13-7-3-4-8-13/h1,5-6,9H,3-4,7-8H2 |

InChI Key |

QCWQXLKLNMKUOL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(C=C1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of 5 Ethynyl 2 Pyrrolidin 1 Yl Pyridine

Retrosynthetic Disconnection Strategies for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.comyoutube.comamazonaws.com For 5-Ethynyl-2-(pyrrolidin-1-yl)pyridine, two primary retrosynthetic disconnections are most logical:

C(sp)-C(sp²) Bond Disconnection: The most prominent disconnection is at the bond between the ethynyl (B1212043) group and the pyridine (B92270) ring. This leads back to a halogenated (or triflated) 2-(pyrrolidin-1-yl)pyridine (B2521158) intermediate and an acetylene (B1199291) synthon, such as trimethylsilylacetylene (B32187). This disconnection points directly to a forward synthesis using a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. youtube.com

C-N Bond Disconnection: An alternative disconnection breaks the bond between the pyrrolidine (B122466) ring and the pyridine C2 position. This strategy simplifies the target to pyrrolidine and a 2,5-dihalosubstituted pyridine. The forward synthesis would then involve a nucleophilic aromatic substitution (SNAr) reaction.

Strategically, the C(sp)-C(sp²) disconnection is often preferred as the Sonogashira coupling is a highly reliable and versatile reaction for forming such bonds under relatively mild conditions. wikipedia.org

Approaches to Pyrrolidinyl-Substituted Pyridine Core Intermediates

The synthesis of the 2-(pyrrolidin-1-yl)pyridine core is a critical step. A common and effective method is the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. This typically involves reacting a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, with pyrrolidine. The reaction is often facilitated by a base and can be performed under thermal or microwave-assisted conditions to yield 2-(pyrrolidin-1-yl)pyridine. nih.gov

To arrive at the specific intermediate required for the Sonogashira coupling (i.e., 5-halo-2-(pyrrolidin-1-yl)pyridine), a 2,5-dihalopyridine serves as the starting material. Selective substitution at the more reactive C2 position with pyrrolidine can be achieved, leaving the C5 halogen available for the subsequent ethynylation step.

Alternative strategies for creating substituted pyrrolidine rings include the cyclization of acyclic precursors. For instance, α-iminophosphonates can be reduced to form substituted pyrrolidines, and methods involving the cyclization of amide dianions with reagents like epibromohydrin (B142927) have also been reported. nih.gov Biocatalytic approaches using enzymes like transaminases are emerging as powerful tools for the asymmetric synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, offering high enantiomeric excess. nih.govacs.orgnih.gov

Ethynylation Reactions for Alkyne Moiety Incorporation

The introduction of the ethynyl group at the C5 position of the pyridine ring is a pivotal transformation in the synthesis of the target molecule.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira Coupling)

The Sonogashira reaction is the most widely employed method for forming C(sp²)-C(sp) bonds and is ideally suited for the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

For the synthesis of the target compound, a 5-halo-2-(pyrrolidin-1-yl)pyridine (where halo is typically I or Br) is coupled with a protected alkyne like trimethylsilylacetylene (TMSA). The TMS protecting group is then removed under basic conditions (e.g., using K₂CO₃ in methanol) to yield the terminal alkyne.

Table 1: Representative Conditions for Sonogashira Coupling on Pyridine Substrates

| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 96 | scirp.orgscirp.orgresearchgate.net |

| Pd(PPh₃)₄ / CuI | 2-Amino-3-bromopyridine | Various terminal alkynes | Et₃N | DMF | 100 | 72-96 | scirp.org |

The development of copper-free Sonogashira protocols has gained significant attention to avoid issues like alkyne homocoupling and simplify purification. nih.govrsc.orgresearchgate.net These systems often employ specialized palladium precatalysts and ligands, such as [DTBNpP]Pd(crotyl)Cl, and can be effective at room temperature. nih.gov Some copper-free methods may utilize other bases like cesium carbonate and can be performed in greener solvents. nih.gov

Alternative Alkynylation Techniques for Pyridine Derivatives

While the Sonogashira coupling is dominant, other methods for alkynylation exist, though they are less commonly applied to complex pyridine systems. One alternative involves the use of arenediazonium salts as precursors instead of aryl halides, which can be coupled with terminal alkynes using a gold(I)/palladium(II) co-catalyst system. wikipedia.org Additionally, radical-based methods are emerging for the functionalization of pyridines. For instance, pyridine-boryl radicals can react with various acceptors, although their application for direct alkynylation is still an area of active research. acs.orgacs.org

Convergent and Divergent Synthetic Routes for Analogues

The synthesis of analogues of this compound can be efficiently approached using either convergent or divergent strategies to build chemical libraries for screening purposes. nih.gov

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then combined in the final steps. For example, a library of substituted 2-(pyrrolidin-1-yl)pyridines and a library of terminal alkynes could be prepared independently. These two sets of building blocks can then be combined using a high-throughput Sonogashira coupling reaction to generate a large array of final products. This strategy is highly efficient for creating diverse molecules. nih.gov

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is progressively diversified. nih.govrsc.org For instance, one could start with 2-chloro-5-ethynylpyridine. The ethynyl group could be subjected to various reactions (e.g., Click chemistry, partial reduction, further couplings), while the 2-chloro position could be substituted with a library of different amines (including various substituted pyrrolidines). nih.gov This approach allows for the rapid generation of structurally related analogues from a single, advanced precursor. The development of methods for the divergent synthesis of functionalized 2-pyridones and other heterocycles highlights the power of this strategy. nih.govresearchgate.net

Considerations for Stereocontrol in Chiral Derivatives

When synthesizing analogues of this compound that contain stereocenters, particularly on the pyrrolidine ring, controlling the stereochemistry is crucial.

Several stereoselective methods for the synthesis of substituted pyrrolidines have been developed. These include:

Catalytic Hydrogenation: The heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) precursors can lead to highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov

[3+2] Cycloaddition Reactions: Diastereoselective 1,3-dipolar cycloadditions between chiral azadienes and azomethine ylides can produce densely substituted pyrrolidines with high levels of stereocontrol. acs.org

Biocatalysis: As mentioned earlier, enzymes such as transaminases can be used for the enantioselective synthesis of 2-substituted pyrrolidines, providing access to either enantiomer in high purity. nih.govacs.orgnih.gov

Substrate-Controlled Synthesis: Chiral pool synthesis, starting from readily available chiral molecules like L-proline or D-proline, is a common strategy to introduce a stereochemically defined pyrrolidine ring into the target structure. mdpi.com

The choice of method depends on the desired substitution pattern and the specific stereoisomer required. For late-stage functionalization, methods that allow for the stereoselective introduction of substituents onto a pre-formed heterocyclic core are particularly valuable. elsevier.com

Optimization of Reaction Conditions and Process Efficiency

Nucleophilic Aromatic Substitution (SNA_r_)

The introduction of the pyrrolidine moiety onto the pyridine ring typically proceeds via a nucleophilic aromatic substitution reaction, often starting from a dihalopyridine precursor such as 2,5-dihalopyridine. The reactivity of halopyridines in SNAr reactions is generally higher for substituents at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer intermediate. youtube.comuoanbar.edu.iqyoutube.com

Systematic optimization of the reaction conditions for the substitution with pyrrolidine is critical. This involves screening various bases, solvents, and temperature profiles. For instance, non-nucleophilic organic bases and inorganic carbonates are often evaluated. rsc.org The choice of solvent is also crucial, with polar aprotic solvents like THF and DMF often being favored. researchgate.netlucp.net Microwave irradiation has been shown to significantly accelerate SNAr reactions, leading to higher yields in shorter timeframes. researchgate.net

Below is a hypothetical data table illustrating the optimization of the nucleophilic aromatic substitution of a 2-halopyridine with pyrrolidine.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 100 | 24 | 65 |

| 2 | Cs₂CO₃ | DMF | 100 | 18 | 78 |

| 3 | t-BuOK | THF | 80 | 12 | 85 |

| 4 | t-BuOK | Dioxane | 100 | 12 | 75 |

| 5 | DBU | THF | 80 | 24 | 55 |

| 6 | t-BuOK | THF | 95 (MW) | 0.67 | 92 |

Sonogashira Coupling

The introduction of the ethynyl group is commonly achieved through a Sonogashira cross-coupling reaction. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed. rsc.orgmdpi.comresearchgate.net The reaction involves the coupling of a terminal alkyne, such as ethynyltrimethylsilane, with an aryl or heteroaryl halide.

Optimization of the Sonogashira coupling is a multifactorial process. The choice of palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂), ligand, base (e.g., K₂CO₃, Cs₂CO₃, Et₃N), and solvent can significantly impact the reaction outcome. rsc.orgresearchgate.netresearchgate.net Solvents ranging from polar aprotic (e.g., DMF, THF) to non-polar (e.g., toluene) have been successfully employed, with the optimal choice often depending on the specific substrates. lucp.net The use of silyl-protected alkynes, like ethynyltrimethylsilane, is common as it can prevent the undesired homocoupling of the terminal alkyne. gelest.comresearchgate.net The silyl (B83357) group is then removed in a subsequent step.

The following interactive data table provides a hypothetical optimization for the Sonogashira coupling of 2-(pyrrolidin-1-yl)-5-halopyridine with ethynyltrimethylsilane.

| Entry | Palladium Catalyst | Copper(I) Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 70 |

| 2 | Pd(OAc)₂ | CuI | K₂CO₃ | DMF | 80 | 82 |

| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 100 | 75 |

| 4 | PdCl₂(dppf) | CuI | K₂CO₃ | Isopropanol | 80 | 88 |

| 5 | Pd(OAc)₂/SPhos | - | K₃PO₄ | Dioxane | 100 | 91 |

| 6 | PdCl₂(PPh₃)₂ | CuI | Et₃N/H₂ | THF | 60 | 85 (reduced homocoupling) |

By systematically evaluating these parameters, a robust and efficient synthetic route to this compound can be established. The use of a one-pot, two-step procedure, where the nucleophilic substitution is followed by the Sonogashira coupling without isolation of the intermediate, could further enhance process efficiency. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Ethynyl 2 Pyrrolidin 1 Yl Pyridine

Transformations of the Pyridine (B92270) Ring System

The reactivity of the pyridine nucleus in 5-Ethynyl-2-(pyrrolidin-1-yl)pyridine is dictated by the electronic interplay between the ring nitrogen and the substituents. The pyrrolidin-1-yl group at the C2-position is a strong electron-donating group, while the ethynyl (B1212043) group at the C5-position is weakly deactivating. This substitution pattern significantly influences the molecule's susceptibility to electrophilic and nucleophilic attack, as well as its behavior in redox reactions.

Electrophilic and Nucleophilic Aromatic Substitution Profiles

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions generally sluggish. nih.gov The ring nitrogen deactivates the system towards electrophiles. However, the presence of the strongly electron-donating pyrrolidin-1-yl amino group at the C2-position counteracts this deactivation to some extent. This amino group directs electrophilic attack to the ortho and para positions. In this specific molecule, the C3 and C5 positions are ortho and para to the amino group, respectively. Given that the C5 position is already substituted, electrophilic attack is most likely to occur at the C3-position.

Studies on the nitration of pyridine derivatives show that these reactions can be challenging and often require harsh conditions. mdpi.com For pyridine itself, substitution occurs primarily at the 3-position. nih.gov The activation provided by the C2-pyrrolidinyl group would facilitate this, making the C3-position the most probable site for electrophilic functionalization, such as nitration or halogenation.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. nih.govyoutube.com However, SNAr reactions typically require a good leaving group and are challenging when an electron-donating group, such as an amino substituent, is the intended leaving group. frontiersin.org

Recent advancements have shown that transition-metal catalysis can overcome this limitation. Ruthenium(II) catalysts, for example, can activate 2-aminopyridines towards SNAr by forming a transient η⁶-pyridine complex. frontiersin.orgacs.orgnih.gov This complexation increases the electrophilicity of the pyridine ring, facilitating the displacement of the amino group by another nucleophile, such as a primary or secondary amine. frontiersin.orgacs.org While a direct SNAr on this compound to displace the pyrrolidine (B122466) ring is not commonly reported, this catalytic strategy represents a potential pathway for its transformation.

| Reaction Type | General Reactivity of Pyridine | Influence of 2-(pyrrolidin-1-yl) Group | Predicted Site of Reaction |

|---|---|---|---|

| Electrophilic Substitution | Deactivated, favors C3 | Activating, ortho/para directing | C3 |

| Nucleophilic Substitution | Activated, favors C2/C4/C6 | Deactivating (as a leaving group) | C2 (requires metal catalysis to displace pyrrolidine) |

Redox Chemistry of the Pyridine Nucleus

The redox behavior of pyridine derivatives is a critical aspect of their chemistry, with applications in catalysis and materials science. acs.org The pyridine nucleus can undergo both reduction to form dihydropyridines and oxidation to form pyridine N-oxides. The electrochemical properties are sensitive to the nature of ring substituents. acs.orgnih.gov

The presence of the electron-donating pyrrolidinyl group increases the electron density of the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine. Conversely, this increased electron density makes reduction more difficult. The ethynyl group has a modest electron-withdrawing effect, which would slightly increase the reduction potential.

A common transformation is the oxidation of the pyridine nitrogen to an N-oxide. This reaction can alter the substitution pattern for subsequent electrophilic reactions, often directing attack to the C4 and C2 positions. nih.gov Another relevant redox process is the redox alkylation of pyridine N-oxides, which can be used to introduce functional groups at specific positions on the ring. nih.govcapes.gov.br

Reactions Involving the Ethynyl Group

The terminal alkyne functionality is one of the most versatile handles in organic synthesis, enabling a wide array of transformations including cycloadditions, hydrofunctionalizations, and cross-coupling reactions.

Cycloaddition Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The ethynyl group of this compound is an ideal substrate for cycloaddition reactions. The most prominent among these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." libretexts.orgyoutube.comresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

The reaction involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). youtube.com The process is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. libretexts.org The reaction of this compound with a given azide (R-N₃) would yield the corresponding 1-(pyridin-2-yl)-4-(pyrrolidin-1-yl)-substituted 1,2,3-triazole. The electronic nature of the alkyne can influence reaction rates, though the reaction is generally robust for a broad range of substrates. youtube.com

| Alkyne Substrate | Azide Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | CuI | Neat, RT, 5 min | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative youtube.com |

| Hex-1-yne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat, RT, 3 h | 1-Benzyl-4-butyl-1H-1,2,3-triazole | Quantitative youtube.com |

| 1,7-Octadiyne | Benzyl Azide (2 eq.) | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat, RT, 3 h | Bis-triazole product | Quantitative youtube.com |

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination)

Hydration: The addition of water across the triple bond of the ethynyl group can lead to the formation of a carbonyl compound. This reaction can proceed with two different regioselectivities:

Markovnikov Hydration: Typically catalyzed by mercury salts in acidic media, this reaction adds the oxygen atom to the more substituted carbon of the alkyne. libretexts.org For a terminal alkyne like this compound, this would place the oxygen at the internal carbon (Cα), leading to the formation of a methyl ketone after tautomerization of the initial enol intermediate. libretexts.org More modern, less toxic catalysts, such as those based on gold, platinum, or bismuth, have also been developed for this transformation. mdpi.com

Anti-Markovnikov Hydration: This is achieved through a hydroboration-oxidation sequence. youtube.comlibretexts.org Using a sterically hindered borane (B79455) reagent (like disiamylborane (B86530) or 9-BBN) followed by oxidation (e.g., with H₂O₂) results in the oxygen atom being added to the terminal carbon (Cβ). youtube.com Tautomerization of the resulting enol yields an aldehyde.

Hydroamination: The addition of an N-H bond across the alkyne is a highly atom-economical method for synthesizing enamines and imines. nih.gov The intermolecular hydroamination of terminal alkynes can be catalyzed by a variety of metals, including early transition metals (e.g., tantalum), group 4 metals, and late transition metals (e.g., gold). frontiersin.orgnih.gov The regioselectivity depends heavily on the catalytic system. acs.org For instance, yttrium(III) complexes have been shown to catalyze the anti-Markovnikov hydroamination of styrene (B11656) and phenylpropyne with pyrrolidine. nih.gov Applying such a system to this compound would be expected to add a second pyrrolidine moiety to the terminal carbon of the ethynyl group, yielding an enamine.

Transition Metal-Mediated Functionalizations

The terminal alkyne is a key substrate for numerous transition metal-catalyzed cross-coupling reactions, which are fundamental in constructing more complex molecular architectures.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. capes.gov.brlibretexts.orgyoutube.com It is one of the most reliable methods for forming C(sp²)-C(sp) bonds. The reaction of this compound with an aryl halide (Ar-X) would produce a 2-(pyrrolidin-1-yl)-5-(arylethynyl)pyridine derivative. The reaction proceeds under mild conditions, typically using a base like an amine, which also serves as the solvent. libretexts.org A procedure for a related Sonogashira coupling to produce 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone has been well-documented. youtube.com

Glaser Coupling: This is an oxidative homocoupling reaction of terminal alkynes to form symmetric 1,3-diynes, typically using a copper(I) salt like CuCl or CuI and an oxidant (often O₂ from the air). acs.orgnih.gov The Hay coupling is a well-known variant that uses a TMEDA complex of copper(I) chloride. nih.govnih.gov Subjecting this compound to Glaser conditions would result in the formation of 1,4-bis(2-(pyrrolidin-1-yl)pyridin-5-yl)buta-1,3-diyne.

| Reaction Name | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd(0) / Cu(I) | Aryl/Vinyl Halide | Internal Alkyne capes.gov.brlibretexts.org |

| Glaser Coupling | Cu(I) / Oxidant | Another Terminal Alkyne | Symmetrical 1,3-Diyne acs.orgnih.gov |

| Heck Reaction | Pd(0) | Alkene | Substituted Alkene (En-yne) youtube.comnih.gov |

Reactivity of the Pyrrolidine Heterocycle

The pyrrolidine moiety, a saturated five-membered nitrogen-containing ring, typically undergoes reactions centered on the nitrogen atom and, under certain conditions, transformations of the ring itself.

Nitrogen Atom-Centered Reactions

In analogous systems, the nitrogen atom of the pyrrolidine ring is nucleophilic and basic. It can participate in a variety of reactions, including alkylation, acylation, and the formation of coordination complexes with metal centers. The lone pair of electrons on the nitrogen is generally available for reaction. However, in this compound, the delocalization of these electrons into the electron-deficient pyridine ring could potentially attenuate its nucleophilicity compared to simple N-alkylpyrrolidines. The extent of this electronic effect has not been experimentally quantified.

Ring Transformations and Derivatizations

The transformation of the pyrrolidine ring itself typically requires more forcing conditions and often involves oxidation or ring-opening reactions. Common derivatizations involve functionalization of the carbon atoms of the ring, often achieved through metallation followed by reaction with an electrophile. For 2-pyrrolidinopyridine systems, the reactivity of the pyrrolidine ring can be influenced by the pyridine substituent. However, no studies detailing such transformations for this compound have been reported.

Spectroscopic Characterization and Structural Elucidation of 5 Ethynyl 2 Pyrrolidin 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are cornerstone techniques for the structural elucidation of organic molecules. For 5-Ethynyl-2-(pyrrolidin-1-yl)pyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the terminal ethynyl (B1212043) group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridine protons would appear in the aromatic region, with their specific shifts and coupling patterns dictated by the positions of the electron-donating pyrrolidinyl group and the electron-withdrawing ethynyl group. The pyrrolidine protons would exhibit signals in the aliphatic region, likely as multiplets due to their diastereotopic nature. The acetylenic proton is expected to appear as a sharp singlet at a characteristic downfield shift.

Similarly, the ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region, with the carbon attached to the nitrogen appearing at a significantly downfield shift. The carbons of the ethynyl group would have characteristic shifts, and the pyrrolidine carbons would appear in the aliphatic region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Pyridine) | 6.30 - 6.50 | d | ~8.5 |

| H-4 (Pyridine) | 7.40 - 7.60 | dd | ~8.5, ~2.0 |

| H-6 (Pyridine) | 8.10 - 8.30 | d | ~2.0 |

| Ethynyl-H | 3.00 - 3.20 | s | - |

| Pyrrolidine-H (α to N) | 3.40 - 3.60 | m | - |

| Pyrrolidine-H (β to N) | 1.90 - 2.10 | m | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158.0 - 160.0 |

| C-3 (Pyridine) | 106.0 - 108.0 |

| C-4 (Pyridine) | 138.0 - 140.0 |

| C-5 (Pyridine) | 115.0 - 117.0 |

| C-6 (Pyridine) | 148.0 - 150.0 |

| Ethynyl-C (C≡CH) | 83.0 - 85.0 |

| Ethynyl-C (C≡CH) | 78.0 - 80.0 |

| Pyrrolidine-C (α to N) | 46.0 - 48.0 |

| Pyrrolidine-C (β to N) | 25.0 - 27.0 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 and H-4) and within the pyrrolidine ring system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the ethynyl proton to the C-5 and C-4 carbons of the pyridine ring, and from the pyrrolidine protons to the C-2 carbon of the pyridine ring, thereby confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₁₁H₁₂N₂), the expected exact mass would be calculated and compared to the experimentally observed value.

Fragmentation studies, typically performed using techniques like tandem mass spectrometry (MS/MS), provide insights into the structural motifs of the molecule. The fragmentation pattern of this compound would likely involve characteristic losses, such as the cleavage of the pyrrolidine ring or the ethynyl group, providing further confirmation of the proposed structure.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 173.1073 | Data not available | Data not available |

| [M+Na]⁺ | 195.0893 | Data not available | Data not available |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡C-H stretch (Ethynyl) | 3250 - 3350 | Strong, sharp |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C≡C stretch (Ethynyl) | 2100 - 2150 | Medium, sharp |

| C=N, C=C stretch (Pyridine ring) | 1550 - 1620 | Medium to Strong |

| C-N stretch (Pyrrolidine) | 1150 - 1250 | Medium |

The presence of a sharp band around 3300 cm⁻¹ would be indicative of the terminal alkyne C-H bond, while a band in the region of 2100-2150 cm⁻¹ would confirm the C≡C triple bond. The various C-H, C=C, and C=N stretching and bending vibrations of the pyridine and pyrrolidine rings would also be present in the fingerprint region of the spectrum.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. While no specific crystal structure for this compound has been publicly reported, analysis of related structures suggests that the pyridine ring would be planar, and the pyrrolidine ring would likely adopt an envelope or twist conformation.

Chiroptical Methods for Absolute Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are analytical techniques used to study chiral molecules. These methods are based on the differential interaction of chiral substances with left and right circularly polarized light.

This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit any optical activity, and chiroptical methods are not applicable for its stereochemical analysis. An achiral molecule does not have non-superimposable mirror images (enantiomers) and thus does not rotate the plane of polarized light or show a CD signal.

Theoretical and Computational Investigations of 5 Ethynyl 2 Pyrrolidin 1 Yl Pyridine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can determine the electron distribution, molecular geometry, and other key characteristics that govern the behavior of 5-Ethynyl-2-(pyrrolidin-1-yl)pyridine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like this compound. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of optimized geometry, total energy, and the distribution of electron density. researchgate.net

For a molecule like this compound, DFT would be instrumental in understanding the interplay between the electron-donating pyrrolidinyl group and the electron-withdrawing ethynyl (B1212043) group, as mediated by the pyridine (B92270) ring. The calculated ground state geometry would reveal bond lengths and angles, providing insight into the degree of conjugation and steric hindrance within the molecule.

Table 1: Predicted Ground State Properties of this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| Total Energy | -value Hartree |

| Dipole Moment | value Debye |

| C≡C Bond Length | value Å |

Note: The values in this table are illustrative and would require specific DFT calculations to be determined accurately.

While DFT is a workhorse for many applications, other quantum chemical methods can provide complementary insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a different theoretical perspective and can be used to benchmark DFT results. Semi-empirical methods, being computationally less expensive, could be employed for preliminary analyses of larger systems or for dynamic simulations, although with a lower level of accuracy.

Analysis of Electronic Descriptors and Reactivity Indices

Electronic descriptors and reactivity indices derived from quantum chemical calculations are crucial for predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the electron-donating pyrrolidine (B122466) group is expected to raise the energy of the HOMO, localizing electron density primarily on the pyridine ring and the pyrrolidine nitrogen. Conversely, the ethynyl group would lower the energy of the LUMO, with significant orbital lobes on the acetylenic carbons. This combination suggests that the molecule could act as a potent nucleophile.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Illustrative Data)

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -value |

| ELUMO | -value |

| HOMO-LUMO Gap | value |

| Electronegativity (χ) | value |

| Chemical Hardness (η) | value |

Note: These values are for illustrative purposes and would be derived from specific DFT calculations.

The distribution of partial atomic charges and bond orders within this compound would further illuminate its reactivity. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Atoms in Molecules (AIM) theory can be used to calculate these properties. rsc.org

It is anticipated that the nitrogen atom of the pyrrolidine ring and the nitrogen of the pyridine ring would carry significant negative charges, making them potential sites for electrophilic attack or coordination to metal ions. The ethynyl group, being electron-withdrawing, would likely lead to a more positive charge on the attached pyridine carbon. Bond order analysis would confirm the degree of double bond character in the pyridine ring and the strength of the connection to the substituent groups.

Computational Exploration of Reaction Mechanisms and Kinetics

Computational chemistry is an invaluable tool for exploring the potential reaction pathways of a molecule. By locating transition states and calculating activation energies, we can predict the feasibility and selectivity of various reactions. ugent.be

For this compound, several reaction types could be investigated computationally. For instance, the nucleophilic character of the pyridine nitrogen could be probed by modeling its reaction with an electrophile. The reactivity of the ethynyl group, such as in cycloaddition reactions or nucleophilic additions, could also be explored. acs.org Theoretical calculations would help to elucidate the stepwise mechanism of these reactions, identify key intermediates, and predict the kinetic and thermodynamic favorability of different product formations. For example, a study on the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines has shown that the mechanism can be stepwise. rsc.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

At present, specific studies detailing the transition state localization and Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound are not available in the public domain. This type of analysis is crucial for understanding the mechanistic pathways of chemical reactions, such as its synthesis or subsequent transformations.

Transition state localization involves identifying the highest energy point along a reaction coordinate, which represents the bottleneck of the reaction. Following this, IRC analysis is performed to confirm that the located transition state correctly connects the reactants and products. This is achieved by following the minimum energy path downhill from the transition state to the corresponding energy minima of the reactants and products. For a molecule like this compound, this analysis could elucidate the formation of the pyrrolidine ring attachment to the pyridine core or the addition of the ethynyl group.

Energy Barriers and Rate Constant Predictions

Detailed research on the energy barriers and the prediction of rate constants for reactions involving this compound has not been published. The calculation of energy barriers provides a quantitative measure of the feasibility of a reaction, with lower barriers indicating a faster reaction. These energy barriers are then utilized to predict rate constants using theories such as Transition State Theory (TST).

For this compound, such predictions would be invaluable for optimizing reaction conditions in a laboratory setting, including temperature, pressure, and catalyst choice, to maximize the yield and efficiency of its synthesis.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules, specific MD studies on this compound are not currently available. nih.govmdpi.com MD simulations can provide insights into the conformational flexibility of the molecule by simulating the atomic motions over time. nih.gov For this compound, this would involve analyzing the rotational freedom of the pyrrolidine ring relative to the pyridine ring and the flexibility of the ethynyl group.

Furthermore, MD simulations can elucidate the effects of different solvents on the molecule's conformation and stability. The interactions between the solvent molecules and the solute can significantly influence its behavior and reactivity. Understanding these solvation effects is critical for predicting the molecule's properties in different chemical environments.

In Silico Prediction of Spectroscopic Parameters and Validation

There are no specific in silico studies predicting the spectroscopic parameters of this compound. Such computational predictions, often using methods like Density Functional Theory (DFT), can be used to calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

These predicted spectra can then be compared with experimentally obtained data for validation. This comparison is a powerful method for confirming the structure of a synthesized compound. The absence of such a validation study for this compound indicates a gap in the comprehensive characterization of this compound.

Research Utility and Synthetic Applications of 5 Ethynyl 2 Pyrrolidin 1 Yl Pyridine

Future Research Directions and Unexplored Potential

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The future synthesis of 5-Ethynyl-2-(pyrrolidin-1-yl)pyridine will likely prioritize green and sustainable chemistry principles. Traditional multi-step syntheses often rely on harsh reagents, stoichiometric amounts of metal catalysts, and volatile organic solvents. Future research could focus on developing more efficient and environmentally benign pathways.

Key areas for development include:

Catalyst Innovation : Moving from stoichiometric reagents to catalytic systems, particularly those using earth-abundant and non-toxic metals like iron or copper, would represent a significant advance. Research into heterogeneous catalysts could also simplify product purification and catalyst recycling.

C-H Activation : Direct C-H functionalization represents a highly atom-economical approach. Methodologies enabling the direct ethynylation of a pre-existing 2-(pyrrolidin-1-yl)pyridine (B2521158) core would eliminate the need for pre-functionalized starting materials, such as halogenated pyridines, thereby reducing waste.

Alternative Solvents and Conditions : Exploration of greener solvents, such as bio-derived solvents, supercritical fluids, or even aqueous conditions, could drastically reduce the environmental impact of the synthesis. Additionally, employing energy-efficient activation methods like mechanochemistry, sonication, or microwave irradiation could lead to faster reactions under milder conditions.

A comparative table illustrating a hypothetical shift from a traditional to a sustainable synthetic approach is presented below.

| Feature | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Proposed) |

| Starting Materials | 2-bromo-5-iodopyridine, Pyrrolidine (B122466), Trimethylsilylacetylene (B32187) | 2-(pyrrolidin-1-yl)pyridine, Acetylene (B1199291) gas |

| Key Transformation | Multi-step Sonogashira and Buchwald-Hartwig couplings | Direct C-H Ethynylation |

| Catalyst | Palladium/Copper (often homogeneous) | Reusable heterogeneous Iron or Nickel catalyst |

| Solvents | Toluene, Tetrahydrofuran (THF) | Water, Ethanol, or solvent-free (mechanochemistry) |

| Byproducts | Halide salts, Organometallic waste | Minimal, primarily water |

| Energy Input | High-temperature reflux for extended periods | Microwave irradiation or room temperature |

Discovery of Novel Reactivity Patterns and Selectivities

The trifunctional nature of this compound offers a rich landscape for exploring novel chemical reactions. The interplay between the electron-donating pyrrolidine and the electron-withdrawing pyridine (B92270) ring, combined with the versatile ethynyl (B1212043) group, could lead to unprecedented reactivity.

Future investigations could explore:

Site-Selective Functionalization : A significant challenge lies in achieving selective functionalization at the different reactive sites. While methods for ortho- and para-functionalization of pyridines are common, strategies for meta-selective C-H functionalization are less developed and highly sought after. nih.gov Developing reactions that can selectively target the C-3, C-4, or C-6 positions of the pyridine ring while the other positions are occupied would be a major breakthrough. nih.gov The use of N-functionalized pyridinium (B92312) salts has emerged as a promising strategy for achieving regiocontrol in radical-mediated reactions under mild, acid-free conditions. nih.gov

Cycloaddition Reactions : The ethynyl group is a prime candidate for various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click chemistry) to form triazoles, or [4+2] Diels-Alder reactions. The electronic properties conferred by the substituted pyridine ring could modulate the reactivity and selectivity of these transformations.

Dearomatization-Rearomatization Strategies : Dearomatization of the pyridine ring can unlock pathways for meta-functionalization, a traditionally difficult transformation. nih.gov Subsequent rearomatization would yield novel, complex pyridine derivatives. nih.gov

Integration with Machine Learning and Artificial Intelligence for Chemical Design

The convergence of synthetic chemistry and artificial intelligence (AI) offers a powerful paradigm for accelerating the discovery of new molecules with desired properties. For this compound, machine learning (ML) can be a transformative tool.

Potential applications include:

Predictive Modeling : ML models can be trained on datasets of known pyridine derivatives to predict various properties for virtual analogues of this compound. nih.govresearchgate.net This could include predicting electronic properties, solubility, or binding affinity to biological targets. Recent work has demonstrated the use of ML to screen virtual libraries of pyridine-based polymers to identify candidates with high adsorption capacity for specific ions. nih.gov

Reaction Optimization : Reinforcement learning and other ML algorithms can efficiently explore vast reaction parameter spaces (e.g., catalyst, solvent, temperature, concentration) to identify optimal conditions for synthesizing or functionalizing the target compound, saving time and resources. escholarship.org

De Novo Design : Generative AI models can design novel derivatives of this compound tailored for specific applications, such as drug discovery or materials science. rsc.org By learning from existing chemical data, these models can propose new structures with a high probability of possessing desired functionalities.

| AI/ML Application | Objective | Potential Outcome for this compound |

| Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical properties from molecular structure. | Rapidly screen virtual libraries for derivatives with optimal electronic or photophysical properties. |

| Reaction Yield Prediction | Forecast the outcome of a chemical reaction based on inputs. rsc.org | Optimize the synthesis of complex derivatives, maximizing yield and minimizing experimental effort. |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired characteristics. | Propose new drug-like molecules or functional materials based on the core scaffold. |

Exploration of Self-Assembly and Nanoscale Applications

The rigid, planar structure of the ethynylpyridine core, combined with the potential for non-covalent interactions, makes this compound an attractive building block for supramolecular chemistry and nanotechnology.

Future research avenues include:

Supramolecular Polymers : The ethynyl group can participate in π-π stacking, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. This combination of interactions could drive the self-assembly of the molecule into well-defined one-dimensional (1D) or two-dimensional (2D) nanostructures like nanofibers, ribbons, or sheets. nih.govchemistryviews.org Studies on related ethynylpyridine and oligo(phenylene ethynylene) systems have shown their ability to form diverse nanostructures through controlled self-assembly. nih.govresearchgate.net

Functional Nanomaterials : By modifying the pyrrolidine or ethynyl termini, the properties of the resulting self-assembled materials can be tuned. For example, incorporating fluorophores could lead to fluorescent nanowires for sensing applications. The self-assembly of pyridine-appended fluorophores has been shown to be controllable, leading to materials with tunable fluorescence. rsc.org

Metal-Organic Frameworks (MOFs) and Cages : The pyridine nitrogen is an excellent ligand for coordinating with metal ions. This makes this compound a promising organic linker for the construction of porous MOFs or discrete metal-organic cages. pnas.org These materials could have applications in gas storage, catalysis, or chemical separations.

Synergistic Studies Combining Experimental and Theoretical Approaches

A deep understanding of the structure-property relationships of this compound can be most effectively achieved through a close collaboration between experimental and computational chemistry.

Key areas for synergistic studies:

Mechanistic Elucidation : Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis and functionalization of the molecule. beilstein-journals.orgnih.gov This can help explain experimentally observed regioselectivity and reactivity, and guide the design of more efficient reactions. nih.govresearchgate.net

Spectroscopic Analysis : Computational methods can predict spectroscopic signatures (NMR, IR, UV-Vis), which can be used to interpret experimental data and confirm the structure of newly synthesized compounds.

Excited-State Properties : For applications in optoelectronics or photochemistry, time-dependent DFT (TD-DFT) can model the excited states of the molecule, predicting its absorption and emission properties. This theoretical insight can guide the design of new derivatives with tailored photophysical characteristics.

The table below outlines how a combined approach could be applied to study a hypothetical reaction.

| Research Question | Experimental Approach | Theoretical Approach (DFT) | Combined Insight |

| Regioselectivity of Bromination | Run bromination reaction under various conditions and analyze product ratios using NMR and GC-MS. | Calculate activation energies for bromination at each possible position on the pyridine ring. | Rationalize the observed product distribution based on calculated transition state energies. |

| Reaction Mechanism | Isolate and characterize reaction intermediates; perform kinetic studies. | Map the potential energy surface for different proposed mechanisms. nih.gov | Propose the most likely reaction mechanism consistent with both kinetic data and computational results. |

| Photophysical Properties | Measure UV-Vis absorption and fluorescence emission spectra. | Calculate vertical excitation energies and oscillator strengths using TD-DFT. | Assign experimental spectral bands to specific electronic transitions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethynyl-2-(pyrrolidin-1-yl)pyridine?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, the ethynyl group can be introduced via a Sonogashira coupling between a halogenated pyridine precursor (e.g., 5-iodo-2-(pyrrolidin-1-yl)pyridine) and trimethylsilylacetylene, followed by deprotection . Key steps include:

Precursor preparation : Start with 2-(pyrrolidin-1-yl)pyridine derivatives.

Halogenation : Introduce iodine at the 5-position using N-iodosuccinimide (NIS).

Cross-coupling : Employ Pd(PPh₃)₄/CuI catalysts with trimethylsilylacetylene.

Deprotection : Remove the trimethylsilyl group using K₂CO₃/MeOH.

- Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Key Techniques :

- ¹H NMR : Identify pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and ethynyl proton (δ 3.1–3.3 ppm, singlet). Pyridine aromatic protons appear as distinct signals (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm the ethynyl C≡C stretch (~2100–2260 cm⁻¹) and pyrrolidine C-N vibrations (~1200 cm⁻¹) .

- Mass Spectrometry : Look for the molecular ion peak [M+H]⁺ matching the molecular weight (calculated: 187.25 g/mol).

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : The compound may cause skin/eye irritation. Use nitrile gloves, goggles, and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Storage : Store at 4°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The ethynyl moiety acts as a π-electron-rich site, facilitating Pd-catalyzed couplings (e.g., Sonogashira, Heck). Its linear geometry enhances steric accessibility for bond formation .

- Experimental Optimization : Use CuI as a co-catalyst to accelerate oxidative addition. Monitor byproduct formation (e.g., homocoupled diynes) via HPLC .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Parameter Tuning :

Temperature : Maintain 60–80°C to balance reaction rate and side reactions.

Solvent : Use degassed THF or DMF to prevent oxidative side reactions.

Catalyst Loading : Optimize Pd(PPh₃)₄ (1–2 mol%) and CuI (5 mol%) .

- Analytical Control : Employ reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) to resolve intermediates and byproducts .

Q. What analytical methods validate purity for pharmacological studies?

- HPLC-DAD : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to achieve >98% purity. Calibrate with a certified reference standard .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. Can computational modeling predict the compound’s binding affinity for nicotinic receptors?

- Approach : Perform molecular docking (e.g., AutoDock Vina) using the α4β2 nicotinic acetylcholine receptor (PDB ID: 6PV7). The ethynyl group may enhance hydrophobic interactions with Leu119 and Tyr126 .

- Validation : Compare computational results with radioligand binding assays (e.g., [³H]-epibatidine displacement).

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Modification Strategies :

Pyrrolidine substitution : Introduce methyl or fluoro groups to alter steric/electronic effects.

Ethynyl replacement : Test propargyl or cyano groups for comparative π-backbonding effects .

- Biological Testing : Screen derivatives for IC₅₀ values in receptor-binding assays and cytotoxicity in HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.